1-(1,1-Difluoroethyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Difluoroethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N and a molecular weight of 157.59 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with a difluoroethyl group and an amine group, forming a hydrochloride salt. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(1,1-Difluoroethyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Introduction of Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable precursor, such as a halogenated cyclopropane, with a difluoroethylating agent.
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1,1-Difluoroethyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(1,1-Difluoroethyl)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving amine-containing compounds.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoroethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties and overall biological activity .
Comparison with Similar Compounds
1-(1,1-Difluoroethyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid: This compound contains a carboxylic acid group instead of an amine group, leading to different chemical reactivity and biological activity.
1-(1,1-Difluoroethyl)cyclopropan-1-ol: This compound contains a hydroxyl group, which can influence its solubility and reactivity compared to the amine derivative.
1-(1,1-Difluoroethyl)cyclopropan-1-thiol: This compound contains a thiol group, which can participate in different types of chemical reactions, such as thiol-ene reactions.
The uniqueness of this compound lies in its combination of the difluoroethyl group and the amine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,1-difluoroethyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-4(6,7)5(8)2-3-5;/h2-3,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGUCIWSVUKUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243505-65-7 |
Source
|
Record name | 1-(1,1-difluoroethyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.